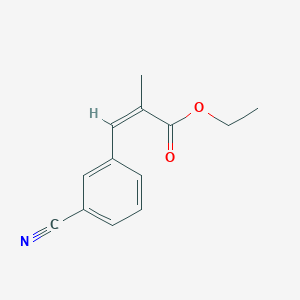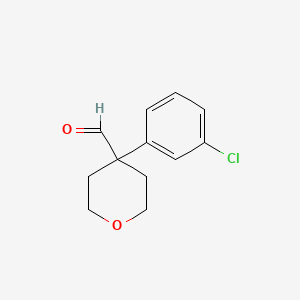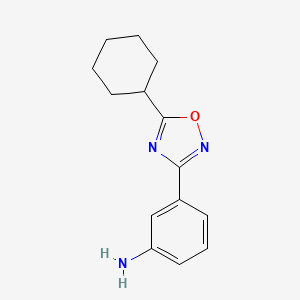
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline
Vue d'ensemble
Description
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline is a chemical compound with the molecular formula C14H17N3O . It has a molecular weight of 243.31 . The compound is part of the oxadiazole class of heterocyclic compounds, which are known for their broad range of chemical and biological properties .
Molecular Structure Analysis
The InChI code for 3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline is 1S/C14H17N3O/c15-12-8-4-7-11(9-12)13-16-14(18-17-13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6,15H2 . This indicates the presence of a cyclohexyl group attached to the 5-position of the 1,2,4-oxadiazole ring, and an aniline group attached to the 3-position.Applications De Recherche Scientifique
Overview of 1,3,4-Oxadiazole Compounds
The 1,3,4-oxadiazole core, closely related to the chemical structure of interest, has been extensively studied for its versatility in medicinal chemistry. This five-membered heterocyclic ring is recognized for its significant role in the development of novel therapeutic agents. The oxadiazole ring, by virtue of its unique structure, facilitates effective binding with various enzymes and receptors in biological systems, enabling a wide range of bioactivities. This has made 1,3,4-oxadiazole derivatives a focal point of research for scientists aiming to develop compounds with high therapeutic potency for treating various ailments (Verma et al., 2019; Sharma et al., 2022).
Synthetic Strategies and Biological Activities
The synthesis and pharmacological exploration of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives have been subjects of numerous studies. These compounds exhibit a broad spectrum of pharmacological activities, including antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer effects. Recent research has highlighted novel synthetic methods and the significant pharmacological activities of oxadiazole derivatives, underscoring their potential as biologically active units in various compounds (Wang et al., 2022).
Antiparasitic Applications
Oxadiazole derivatives, particularly those based on 1,2,4- and 1,3,4-oxadiazoles, have shown promise in the development of antiparasitic agents. The structural diversity and reactivity of these compounds enable their application in designing new drugs for parasitic infections. The heterocyclic oxadiazole ring serves as a versatile scaffold for synthesizing chemical entities with potential antiparasitic activities, making it a significant focus for medicinal chemistry research aimed at treating parasitic diseases (Pitasse-Santos et al., 2017).
Propriétés
IUPAC Name |
3-(5-cyclohexyl-1,2,4-oxadiazol-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c15-12-8-4-7-11(9-12)13-16-14(18-17-13)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFWBCAIFGIAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NC(=NO2)C3=CC(=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



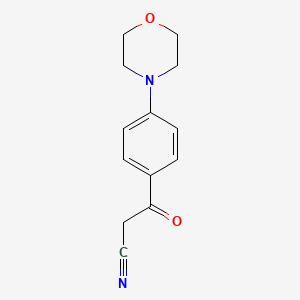
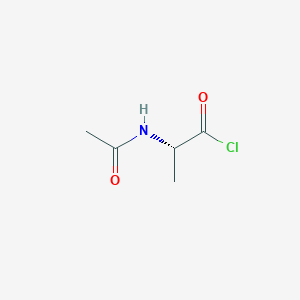
![(3R,7AR)-3-Phenyltetrahydropyrrolo[1,2-C]oxazol-5(3H)-one](/img/structure/B1416599.png)
![methyl 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1416603.png)
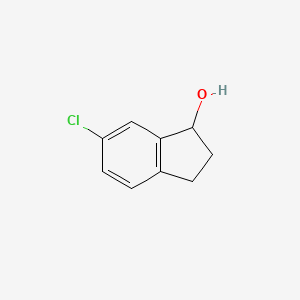
![3-Chloro-5,7-dimethoxybenzo[d]isothiazole](/img/structure/B1416605.png)
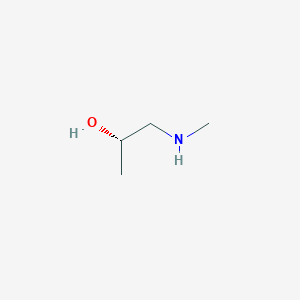
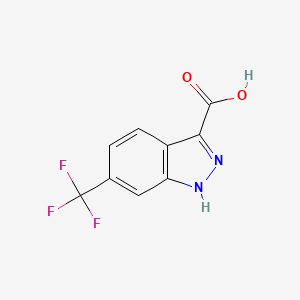
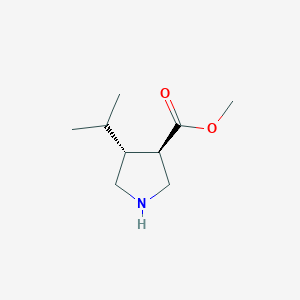
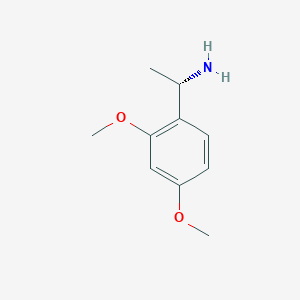
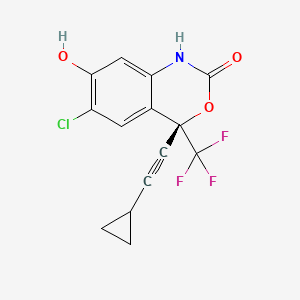
![{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1416613.png)
